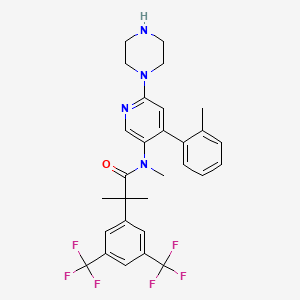

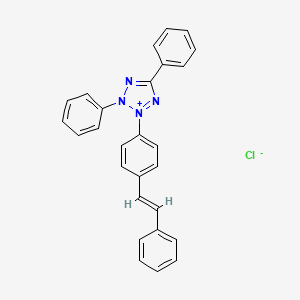

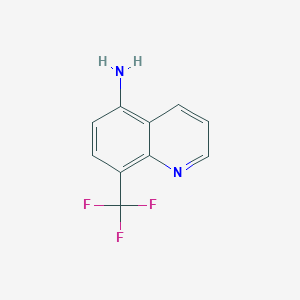

![molecular formula C7H11NO3 B1354025 2-[(Cyclobutylcarbonyl)amino]acetic acid CAS No. 604790-72-9](/img/structure/B1354025.png)

2-[(Cyclobutylcarbonyl)amino]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula of 2-[(Cyclobutylcarbonyl)amino]acetic acid is C7H11NO3 . Its molecular weight is 157.16714 .Chemical Reactions Analysis

Amino acids, including 2-[(Cyclobutylcarbonyl)amino]acetic acid, undergo reactions characteristic of carboxylic acids and amines . These reactions are particularly important in linking amino acids together to form peptides and proteins .Scientific Research Applications

-

Syntheses and Anti-Inflammatory Activities of Pyrimidines

- Application : Pyrimidines are aromatic heterocyclic compounds that display a range of pharmacological effects including anti-inflammatory activities. The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Methods : Numerous methods for the synthesis of pyrimidines are described in the literature . For example, the synthesis of numerous 5-substituted 2-amino-4,6-dihydroxypyrimidine derivatives was reported for their possible inhibitory effects against immune-induced nitric oxide generation .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

2-Aminothiazole-Based Compounds in Drug Development

- Application : The 2-aminothiazole scaffold is one of the characteristic structures in drug development as this essential revelation has several biological activities abiding it to act as an anticancer, antioxidant, antimicrobial and anti-inflammatory agent, among other things .

- Methods : The literature reports many synthetic pathways of these 2-aminothiazoles .

- Results : Various 2-aminothiazole-based derivatives as medical drugs have been broadly used to remedy different kinds of diseases with high therapeutic influence .

-

Microbial Response to Acid Stress: Mechanisms and Applications

- Application : Microorganisms encounter acid stress during multiple bioprocesses. They have developed a variety of resistance mechanisms to mitigate the damage caused by acidic environments. These mechanisms can be used to protect probiotics against gastric acids during the process of food intake, and can enhance the biosynthesis of organic acids .

- Methods : The acid tolerance mechanisms of microbial cells are studied using systems and synthetic biology technologies .

- Results : The combination of systems and synthetic biology technologies offers new and wide prospects for the industrial applications of microbial acid tolerance mechanisms .

-

Role of Ion Homeostasis in Adaptation and Tolerance to Acetic Acid Stress in Yeasts

- Application : Maintenance of asymmetric ion concentrations across cellular membranes is crucial for proper yeast cellular function. Disruptions of these ionic gradients can significantly impact membrane electrochemical potential and the balance of other ions, particularly under stressful conditions such as exposure to acetic acid .

- Methods : The mechanisms governing ion homeostasis, including H+, K+, Zn2+, Fe2+/3+, and acetate, in the context of acetic acid toxicity, adaptation, and tolerance are studied .

- Results : Regulation of ion fluxes is essential for effective yeast response and adaptation to acetic acid stress .

-

Organic Acid and Solvent Production: Acetic, Lactic, Gluconic, Succinic, and Polyhydroxyalkanoic Acids

- Application : Bacteria are effectively harnessed as biocatalysts to perform the synthesis of bulk organic acids and solvents. Prior to the development of the petroleum-based chemical industry, microbial fermentations of agricultural biomass were a major source of a number of useful bulk organic chemicals .

- Methods : Specific bacterial strains were selected from nature to produce commercially needed bulk chemicals such as lactic acid, acetic acid, acetone and butanol, and more recently gluconic acid and polyhydroxyalkanoates .

- Results : Using the tools of metabolic engineering, bacterial strains are being altered for production of propanediols, butanediol, and succinic acid at higher yields and productivity than are possible using natural strains .

-

- Application : The products of the reactions of α-amino acids with an aldehyde are the result of decarboxylation and/or deamination .

- Methods : The fraction of the products formed by each route is determined by the ratio of the rate of proton shift to the rate of decarboxylation .

- Results : There is an important biochemical counterpart of the deamination .

properties

IUPAC Name |

2-(cyclobutanecarbonylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-6(10)4-8-7(11)5-2-1-3-5/h5H,1-4H2,(H,8,11)(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXVSGQPWSIJBCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436305 |

Source

|

| Record name | GLYCINE, N-(CYCLOBUTYLCARBONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Cyclobutylcarbonyl)amino]acetic acid | |

CAS RN |

604790-72-9 |

Source

|

| Record name | GLYCINE, N-(CYCLOBUTYLCARBONYL)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

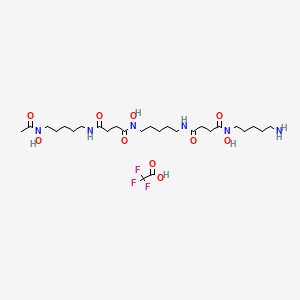

![(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1353949.png)

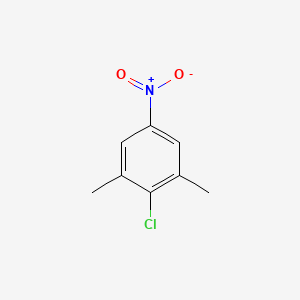

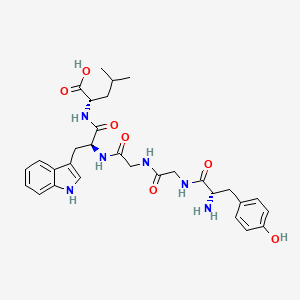

![(2S)-2-[[(2S)-4-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B1353953.png)

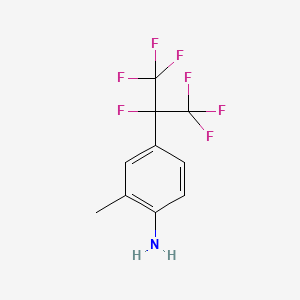

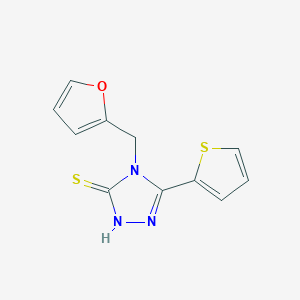

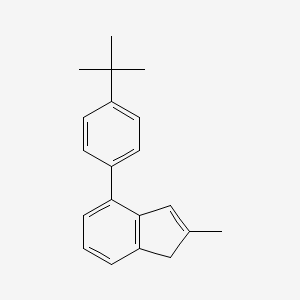

![[2,2'-Bipyridin]-3-amine](/img/structure/B1353957.png)

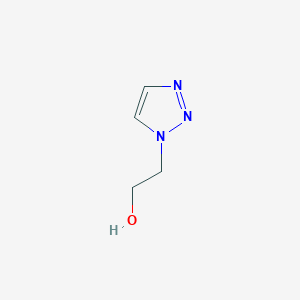

![7-Chloro-2-iodothieno[3,2-B]pyridine-6-carbonitrile](/img/structure/B1353972.png)